

An In-depth Technical Guide to Tris-Acetate-EDTA (TAE) Buffer in Research

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Tris-acetate-EDTA (TAE) buffer is a cornerstone of molecular biology, primarily utilized as a running buffer for agarose gel electrophoresis of nucleic acids.^{[1][2]} Its well-defined composition and specific properties make it an indispensable tool for the separation and analysis of DNA and RNA. This guide provides a comprehensive overview of TAE buffer, its applications, and detailed protocols for its use.

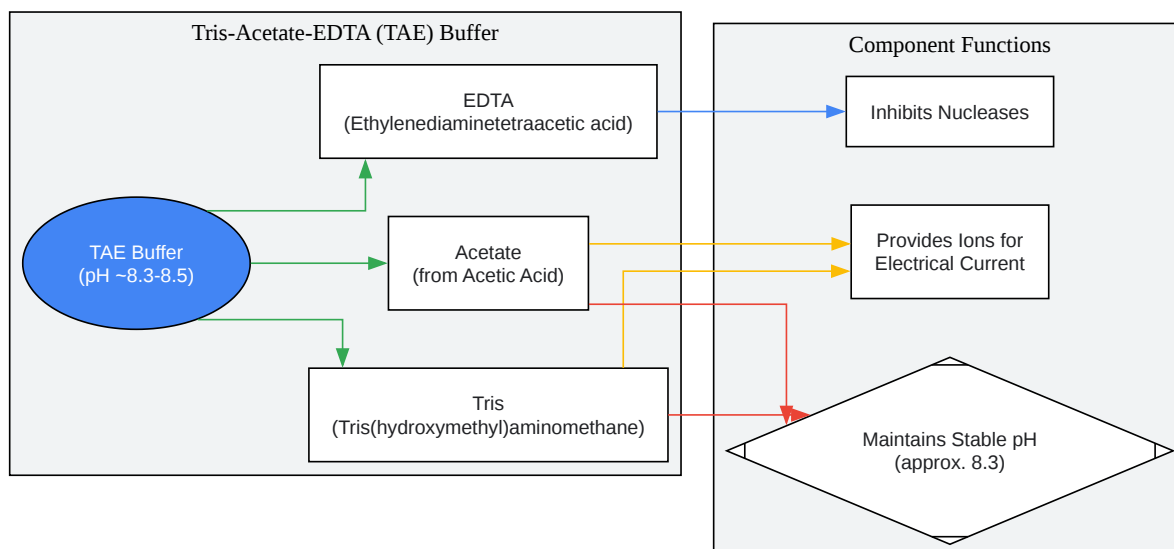
Core Principles and Composition

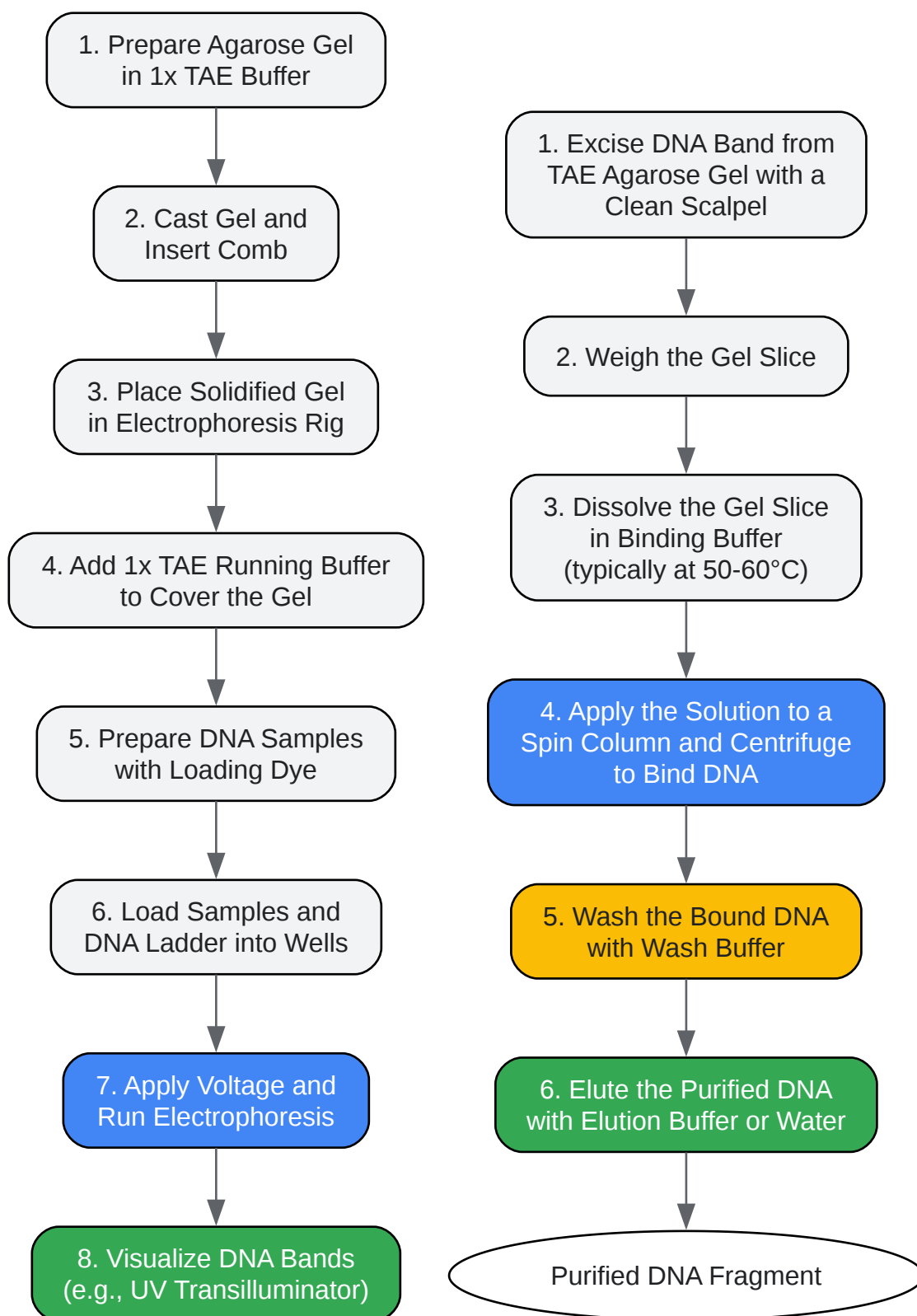
TAE buffer is a solution containing Tris base, acetic acid, and ethylenediaminetetraacetic acid (EDTA).^[3] The synergistic action of these three components provides an environment that maintains a stable pH, allows for electrical conductivity, and protects the integrity of nucleic acid samples during electrophoresis.^{[1][4]}

The individual components of TAE buffer each serve a critical function:

- **Tris (Tris(hydroxymethyl)aminomethane):** This is a weak base with a pKa of approximately 8.1 at 25°C, making it an effective buffer in the slightly alkaline range (pH 8.0-8.5) that is optimal for maintaining the negative charge and stability of DNA.^[4]
- **Acetate:** Provided by glacial acetic acid, acetate acts as the anion in the buffer system. The combination of Tris and acetate forms the buffering system that resists pH changes during electrophoresis.^[4]

- EDTA (Ethylenediaminetetraacetic acid): As a chelating agent, EDTA sequesters divalent cations, most notably magnesium ions (Mg^{2+}).[\[4\]](#) This is crucial as these ions are cofactors for many nucleases that can degrade DNA and RNA samples.[\[5\]](#)





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